molecular formula C20H18ClN3O3 B2923974 4-(2-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946218-51-5

4-(2-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2923974
CAS RN: 946218-51-5
M. Wt: 383.83
InChI Key: WTEDNZCFFPFXLC-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

Research on compounds with a similar chemical structure to "4-(2-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" has shown that these molecules often possess interesting chemical properties due to their fused-ring systems and functional groups. For instance, studies have demonstrated the ability of such compounds to form stable crystalline structures through hydrogen bonding and other non-covalent interactions, which could be relevant in the design of new materials with specific optical or electronic properties (Low et al., 2004).

Synthetic Methods

Innovative synthetic approaches have been developed for the construction of complex pyrimidine derivatives, which are core structures in many biologically active compounds. Novel methods involve multi-component reactions that allow for the efficient assembly of these heterocycles, potentially offering pathways to new drugs and materials (Osyanin et al., 2014).

Potential Biological Activities

Compounds structurally related to "4-(2-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" have been investigated for their potential biological activities. For example, derivatives of pyrimidine have been synthesized with the aim of exploring their anti-inflammatory and analgesic properties, which could lead to the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Material Science Applications

The nonlinear optical properties of certain pyrimidine derivatives have been studied, revealing their potential as materials for optical limiting and other photonic applications. These findings highlight the relevance of such compounds in the development of advanced materials for technology and industry (Shettigar et al., 2009).

properties

IUPAC Name

4-(2-chlorophenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-27-13-8-6-12(7-9-13)10-24-11-16-17(19(24)25)18(23-20(26)22-16)14-4-2-3-5-15(14)21/h2-9,18H,10-11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEDNZCFFPFXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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